molecular formula C8H6FNO B1446763 7-Fluoroisoindolin-1-one CAS No. 1261433-31-1

7-Fluoroisoindolin-1-one

Cat. No. B1446763
M. Wt: 151.14 g/mol
InChI Key: ZZTUZMIZZLVYHG-UHFFFAOYSA-N
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Description

7-Fluoroisoindolin-1-one (7-FIO) is a fluorinated analogue of isoindolinone. It is an organic compound with the molecular formula C8H6FNO1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 7-Fluoroisoindolin-1-one from the search results.



Molecular Structure Analysis

The compound has a fused heterocyclic ring system, where two six-membered rings share a nitrogen atom1. For more detailed molecular structure analysis, you may want to refer to specific studies or use molecular modeling software.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 7-Fluoroisoindolin-1-one from the search results.



Physical And Chemical Properties Analysis

7-Fluoroisoindolin-1-one is slightly soluble in water and highly soluble in organic solvents such as dimethyl sulfoxide and chloroform1.


Scientific Research Applications

Fluorescent Probes for Aqueous Environments

Antibacterial and Antifungal Activities

  • Synthesis of Novel Quinolones : A study on the synthesis of novel 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids demonstrated significant antimycobacterial in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).
  • Isoindolin-1-one based BF2 Complexes : These complexes, including isoindolin-1-one ligands, have been synthesized and characterized. They exhibit broad and intense absorption and emission bands in solution with high fluorescence quantum yields, indicating potential applications in biotechnology and material sciences (Gao et al., 2014).

Anticancer Activity

  • Design and Synthesis of 3-Methyleneisoindolin-1-ones : A study focused on the construction of a library of multisubstituted 3-methyleneisoindolin-1-ones, exploring their anticancer activity. Some compounds in this library showed promising anti-proliferative activity in various human cancer cell lines, including breast cancer (Mehta et al., 2022).

Applications in Live Cell Imaging

  • 18F-ISO-1 in Tumor Proliferation Imaging : The use of 18F-ISO-1, a derivative of isoindolin-1-one, in PET imaging for assessing cellular proliferation in tumors was evaluated. It showed a significant correlation with Ki-67, a tumor proliferation marker, suggesting its potential in imaging the proliferative status of solid tumors (Dehdashti et al., 2013).

Fluorescent Chemosensors

  • 7H-Benzo[d,e]imidazo[2,1-a]isoquinolin-7-one (BIDQ-1) : A novel fluorescent chemosensor, BIDQ-1, synthesized for copper ions detection exhibited rapid colorimetric and fluorimetric response. It shows potential applicability for imaging intracellular Cu2+ in living cells (Sivaraman et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 2-[(1R*,4R*)-4-Aminocyclohexyl]-7-fluoroisoindolin-1-one hydrochloride, suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. However, the exact safety and hazards of 7-Fluoroisoindolin-1-one might differ and should be obtained from a reliable source.


Future Directions

The future directions of research and applications involving 7-Fluoroisoindolin-1-one are not specified in the search results. It’s possible that future research could explore its potential uses in various fields, given its unique chemical structure.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed and specific information, please refer to scientific literature or consult with a chemistry expert.


properties

IUPAC Name

7-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTUZMIZZLVYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroisoindolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WCC Lee, W Wang, JJ Li - The Journal of Organic Chemistry, 2018 - ACS Publications
2-Aminophenyl-1H-pyrazole has been identified as a viable directing group to promote copper(II)-mediated ortho-selective sp 2 C–H bond tandem alkynylation/annulation of anilides …
Number of citations: 25 pubs.acs.org
T Yao, X Liang, Z Guo, D Yang - Tetrahedron, 2019 - Elsevier
A DMAP (4-dimethylaminopyridine) catalyzed cyclization of methyl 2-alkynylbenzimidates has been developed, which affords 3-methoxy-1-methyleneisoindoles with excellent Z-…
Number of citations: 9 www.sciencedirect.com
F Zhang, R Zhao, L Zhu, Y Yu, S Liao, ZX Wang… - Cell Reports Physical …, 2022 - cell.com
The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …
Number of citations: 7 www.cell.com
G Mata, DH Miles, SL Drew, J Fournier… - Journal of Medicinal …, 2021 - ACS Publications
Phosphoinositide-3-kinase γ (PI3Kγ) is highly expressed in immune cells and promotes the production and migration of inflammatory mediators. The inhibition of PI3Kγ has been shown …
Number of citations: 7 pubs.acs.org

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